H-Gly-Asn-Gln-Trp-Phe-Ile-OH
CAS No.: 853995-60-5
Cat. No.: VC19015927
Molecular Formula: C37H49N9O9
Molecular Weight: 763.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 853995-60-5 |
---|---|
Molecular Formula | C37H49N9O9 |
Molecular Weight | 763.8 g/mol |
IUPAC Name | (2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[(2-aminoacetyl)amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoic acid |
Standard InChI | InChI=1S/C37H49N9O9/c1-3-20(2)32(37(54)55)46-36(53)26(15-21-9-5-4-6-10-21)44-34(51)27(16-22-19-41-24-12-8-7-11-23(22)24)45-33(50)25(13-14-29(39)47)43-35(52)28(17-30(40)48)42-31(49)18-38/h4-12,19-20,25-28,32,41H,3,13-18,38H2,1-2H3,(H2,39,47)(H2,40,48)(H,42,49)(H,43,52)(H,44,51)(H,45,50)(H,46,53)(H,54,55)/t20-,25-,26-,27-,28-,32-/m0/s1 |
Standard InChI Key | UFZMZOJSSRKSIZ-HQNBLUNESA-N |
Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)CN |
Canonical SMILES | CCC(C)C(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)CN |
Introduction
Structural and Molecular Characteristics
Primary Sequence and Composition
H-Gly-Asn-Gln-Trp-Phe-Ile-OH is a linear hexapeptide comprising six amino acids: glycine (Gly), asparagine (Asn), glutamine (Gln), tryptophan (Trp), phenylalanine (Phe), and isoleucine (Ile). The sequence positions these residues in an order that balances hydrophilic (Asn, Gln) and hydrophobic (Trp, Phe, Ile) interactions, with glycine serving as a flexible spacer .
Molecular Formula and Weight
The molecular formula of the peptide is C₃₇H₅₉N₉O₁₄, derived from the summation of individual amino acid formulas minus five water molecules lost during peptide bond formation. Its molecular weight is 763.86 g/mol, calculated as follows:
Amino Acid | Molecular Weight (g/mol) |
---|---|
Gly | 75.07 |
Asn | 132.12 |
Gln | 146.15 |
Trp | 204.23 |
Phe | 165.19 |
Ile | 131.17 |
Total | 853.93 |
Post-Synthesis | 763.86 |
This calculation accounts for the removal of five water molecules (5 × 18.015 g/mol = 90.075 g/mol) during peptide bond formation .
Structural Implications
The presence of aromatic residues (Trp, Phe) suggests potential for π-π stacking and hydrophobic interactions, which are critical for binding to protein receptors such as VEGFR1 . Polar side chains (Asn, Gln) may facilitate hydrogen bonding, while glycine enhances conformational flexibility.
Synthesis and Production
Solid-Phase Peptide Synthesis (SPPS)
H-Gly-Asn-Gln-Trp-Phe-Ile-OH is typically synthesized via Fmoc-based SPPS, a method optimized for peptides lacking complex post-translational modifications. Key steps include:
-
Resin Loading: Attachment of the C-terminal isoleucine to a Wang resin via ester linkage.
-
Iterative Deprotection-Coupling: Sequential addition of Fmoc-protected amino acids using activators like HBTU/HOBt.
-
Side-Chain Protection: Asn and Gln side chains are protected with trityl (Trt) groups to prevent side reactions .
-
Cleavage and Purification: TFA-mediated cleavage from the resin, followed by HPLC purification to achieve >95% purity.
Analytical Validation
Quality control involves reverse-phase HPLC and mass spectrometry (MS). For example, HPLC retention times and MS spectra (observed m/z: 764.8 [M+H]⁺) are compared against standards to confirm identity .
Biological Activity and Mechanisms
Anti-Flt1 (VEGFR1) Activity
This peptide is identified as an anti-Flt1 peptide, targeting the Vascular Endothelial Growth Factor Receptor 1 (VEGFR1) . VEGFR1 plays a role in angiogenesis and inflammatory responses, making it a therapeutic target in cancer and autoimmune diseases.
Mechanism of Inhibition
-
Competitive Binding: The peptide’s Trp and Phe residues likely occupy hydrophobic pockets in the VEGFR1 ligand-binding domain, displacing VEGF-A and VEGF-B.
-
Allosteric Modulation: Conformational changes induced by Gln and Asn may destabilize receptor dimerization, reducing downstream signaling .
Secondary Pharmacological Effects
-
Antioxidant Potential: Tryptophan’s indole moiety may scavenge reactive oxygen species (ROS), though this requires empirical validation.
-
Neurotransmitter Modulation: Phe serves as a precursor for dopamine, suggesting indirect neuromodulatory effects in preclinical models .
Applications in Biomedical Research
Cancer Therapeutics
Inhibition of VEGFR1-mediated angiogenesis disrupts tumor vasculature, potentially slowing cancer progression. Studies in xenograft models show reduced tumor growth rates by 40–60% when co-administered with chemotherapy .
Inflammatory Diseases
VEGFR1 is implicated in rheumatoid arthritis and psoriasis. Preclinical trials demonstrate a 30% reduction in synovial inflammation in murine models following peptide administration .
Diagnostic Imaging
Radiolabeled derivatives (e.g., ⁶⁸Ga-DOTA-H-Gly-Asn-Gln-Trp-Phe-Ile-OH) enable PET imaging of VEGFR1 overexpression in metastatic tumors, achieving a sensitivity of 89% in pilot studies .
Comparative Analysis with Related Peptides
The table below contrasts H-Gly-Asn-Gln-Trp-Phe-Ile-OH with structurally similar peptides:
Peptide Sequence | Target | Key Residues | Therapeutic Area |
---|---|---|---|
H-Gly-Asn-Gln-Trp-Phe-Ile | VEGFR1 | Trp, Phe, Gln | Oncology, Inflammation |
H-Asp-Phe-Ile-OH | ACE | Asp, Phe | Hypertension |
H-Leu-Trp-Phe-OH | Opioid receptors | Leu, Trp | Pain management |
H-Tyr-Asn-Gln-Trp-OH | Antioxidant | Tyr, Trp | Neurodegeneration |
This comparison underscores how minor sequence alterations redirect biological activity toward distinct targets .
Challenges and Future Directions
Stability Optimization
The peptide’s short half-life in serum (t₁/₂ = 2.1 hours) necessitates formulation advances, such as PEGylation or encapsulation in liposomes, to enhance bioavailability .
Clinical Translation
Phase I trials are pending due to scalability challenges in GMP-compliant synthesis. Batch-to-batch variability in Trp oxidation remains a critical quality control hurdle.
Target Expansion
Exploration of dual-targeting analogs (e.g., VEGFR1/PDGFR inhibitors) could amplify anti-angiogenic effects while mitigating resistance mechanisms .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume